3-(aminomethyl)-1H-indol-5-ol

Catalog No.
S15864129
CAS No.
52700-62-6
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(aminomethyl)-1H-indol-5-ol

CAS Number

52700-62-6

Product Name

3-(aminomethyl)-1H-indol-5-ol

IUPAC Name

3-(aminomethyl)-1H-indol-5-ol

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H,4,10H2

InChI Key

FAKCDZJHQYJCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CN

3-(aminomethyl)-1H-indol-5-ol is an organic compound that features an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of an aminomethyl group at the 3-position and a hydroxyl group at the 5-position of the indole moiety. Its molecular formula is C10H12N2O, and it has a molecular weight of approximately 176.22 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

.3-(aminomethyl)-1H-indol-2-olThe position of the hydroxyl group differs, influencing chemical and biological properties.

The presence of both the aminomethyl and hydroxyl groups in 3-(aminomethyl)-1H-indol-5-ol contributes to its unique reactivity and versatility compared to these similar compounds.

3-(aminomethyl)-1H-indol-5-ol exhibits various biological activities, making it a subject of interest in pharmacological research. Its structural similarity to naturally occurring indole derivatives allows it to interact with numerous biological targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. Additionally, the indole core can participate in π-π stacking interactions, enhancing its binding affinity.

The synthesis of 3-(aminomethyl)-1H-indol-5-ol can be achieved through several methods:

  • Mannich Reaction: This common method involves reacting indole-5-ol with formaldehyde and ammonia (or an amine) under acidic conditions to introduce the aminomethyl group at the 3-position. The reaction proceeds via an iminium ion intermediate that reacts with the indole nucleus.
  • Reduction of Nitro Derivative: Another approach includes reducing 3-(nitromethyl)-1H-indol-5-ol using suitable reducing agents such as hydrogen gas in the presence of a palladium catalyst.

3-(aminomethyl)-1H-indol-5-ol has diverse applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
  • Biological Research: The compound is utilized in studying enzyme inhibitors and receptor ligands due to its structural properties.
  • Material Science: Its unique electronic properties make it suitable for developing advanced materials, including polymers and dyes.

Interaction studies involving 3-(aminomethyl)-1H-indol-5-ol focus on its binding affinity with various biological targets. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential as a lead compound in drug discovery. Research indicates that it may interact with specific enzymes or receptors, influencing their biological functions.

Several compounds share structural similarities with 3-(aminomethyl)-1H-indol-5-ol. Here are some notable examples:

Compound NameDescription
3-(aminomethyl)-1H-indoleLacks the hydroxyl group at the 5-position, affecting reactivity and binding properties compared to 3-(aminomethyl)-1H-indol-5-ol.
5-hydroxyindoleLacks the aminomethyl group, limiting participation in certain

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

162.079312947 g/mol

Monoisotopic Mass

162.079312947 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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